molecular formula C6H9NO2 B129112 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one CAS No. 140925-24-2

3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one

Cat. No. B129112
M. Wt: 127.14 g/mol
InChI Key: JEKCRYNAZBTYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one, also known as DMDO, is a cyclic organic compound with a molecular formula C6H9NO2. It is widely used in scientific research due to its unique properties and potential applications in various fields. DMDO is a versatile compound that can be synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is based on its ability to act as an oxidizing agent. 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can oxidize various organic compounds, including alcohols, aldehydes, and ketones, through the transfer of an oxygen atom. This process generates a highly reactive intermediate that can undergo further reactions to yield various products. The mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been extensively studied, and its ability to selectively oxidize certain functional groups has been demonstrated.

Biochemical And Physiological Effects

3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been studied for its biochemical and physiological effects, including its potential toxicity and mutagenicity. Studies have shown that 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can induce DNA damage and cell death in certain cell lines, suggesting that it may have potential as an anti-cancer agent. However, its potential toxicity and mutagenicity must be carefully considered before its use in any application.

Advantages And Limitations For Lab Experiments

3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has several advantages for use in lab experiments, including its high purity and high yield, its ability to selectively oxidize certain functional groups, and its potential applications in various fields. However, its potential toxicity and mutagenicity must be carefully considered, and appropriate safety measures must be taken when handling 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one.

Future Directions

There are several potential future directions for 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one research, including its use as an anti-cancer agent, its potential applications in the synthesis of novel drugs, and its use in the development of new catalysts for organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one and its potential toxicity and mutagenicity. Overall, 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is a versatile compound with a wide range of potential applications in various fields of scientific research.

Synthesis Methods

3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can be synthesized through various methods, including the reaction of dimethylamine with ethyl oxalate, the reaction of dimethylamine with ethyl glyoxylate, and the reaction of dimethylamine with ethyl malonate. The most common method for synthesizing 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is through the reaction of dimethylamine with ethyl oxalate in the presence of a catalyst such as p-toluenesulfonic acid. This method yields a high purity and high yield of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one.

Scientific Research Applications

3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a reagent for the oxidation of alcohols, as a catalyst for the synthesis of heterocyclic compounds, and as a precursor for the synthesis of various organic compounds. 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has also been studied for its potential applications in the field of medicine, including its potential use as an anti-cancer agent and as a precursor for the synthesis of novel drugs.

properties

CAS RN

140925-24-2

Product Name

3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3,5-dimethyl-2,5-dihydro-1,4-oxazin-6-one

InChI

InChI=1S/C6H9NO2/c1-4-3-9-6(8)5(2)7-4/h5H,3H2,1-2H3

InChI Key

JEKCRYNAZBTYFS-UHFFFAOYSA-N

SMILES

CC1C(=O)OCC(=N1)C

Canonical SMILES

CC1C(=O)OCC(=N1)C

synonyms

2H-1,4-Oxazin-2-one,3,6-dihydro-3,5-dimethyl-(9CI)

Origin of Product

United States

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